7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structural features, which include a trifluoromethyl group and a piperidinylmethyl moiety, potentially enhancing its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromenone core, which can be derived from salicylaldehyde and acetophenone through a Claisen-Schmidt condensation reaction.
Formation of the Chromenone Core: The intermediate product undergoes cyclization to form the chromenone structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is attached through a nucleophilic substitution reaction, often using piperidine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The phenyl ring and the piperidinylmethyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential antioxidant and anti-inflammatory properties. It can be used in assays to evaluate its efficacy in scavenging free radicals and reducing inflammation.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity, improving membrane permeability. The piperidinylmethyl group can interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the trifluoromethyl and piperidinylmethyl groups, resulting in different biological activity.
7-hydroxy-3-phenyl-8-methyl-4H-chromen-4-one: Contains a methyl group instead of the piperidinylmethyl group, affecting its pharmacokinetic properties.
7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperidinylmethyl group, which may reduce its interaction with certain biological targets.
Uniqueness
The presence of both the trifluoromethyl and piperidinylmethyl groups in 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one makes it unique. These groups enhance its biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3/c23-22(24,25)21-18(14-7-3-1-4-8-14)19(28)15-9-10-17(27)16(20(15)29-21)13-26-11-5-2-6-12-26/h1,3-4,7-10,27H,2,5-6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNKBIKMBXQPTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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